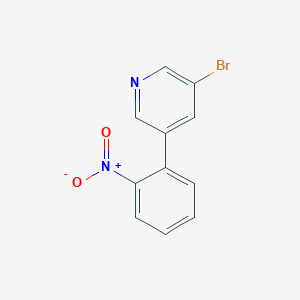

3-Bromo-5-(2-nitrophenyl)pyridine

Description

3-Bromo-5-(2-nitrophenyl)pyridine is a halogenated pyridine derivative featuring a bromine atom at the 3-position and a 2-nitrophenyl substituent at the 5-position of the pyridine ring. Such compounds are typically utilized as intermediates in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity.

Properties

Molecular Formula |

C11H7BrN2O2 |

|---|---|

Molecular Weight |

279.09 g/mol |

IUPAC Name |

3-bromo-5-(2-nitrophenyl)pyridine |

InChI |

InChI=1S/C11H7BrN2O2/c12-9-5-8(6-13-7-9)10-3-1-2-4-11(10)14(15)16/h1-7H |

InChI Key |

YNFFLTQNANOKFJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CN=C2)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most widely reported method for constructing the biaryl backbone of 3-bromo-5-(2-nitrophenyl)pyridine. This approach leverages palladium catalysis to couple a boronic acid-functionalized pyridine with a 2-nitroaryl halide.

Representative Protocol

- Precursor Preparation :

- Reaction Conditions :

Advantages :

- High regioselectivity due to the orthogonal reactivity of boronic acids and aryl halides.

- Tolerance of nitro groups without reduction.

Limitations :

- Requires expensive palladium catalysts and inert conditions.

Nucleophilic Aromatic Substitution

Diazotization and Sandmeyer Reaction

Diazonium Intermediate Formation

Amino precursors enable precise bromine placement via diazonium salt intermediates.

Example :

- Diazotization :

- Sandmeyer Bromination :

Optimization :

Multi-Step Industrial Synthesis

MEM-Protected Intermediates

The Chinese patent CN110746345B outlines a scalable route using (2-methoxyethoxy)methoxy (MEM) protecting groups to enhance regiocontrol.

Steps :

- MEM Protection :

- Borylation and Coupling :

- Deprotection and Oxidation :

Industrial Relevance :

Comparative Analysis of Methodologies

| Method | Yield | Cost | Scalability | Regioselectivity |

|---|---|---|---|---|

| Suzuki-Miyaura | 75–82% | High | Moderate | Excellent |

| Electrophilic Bromination | 58–64% | Low | High | Moderate |

| Diazotization | 50–55% | Moderate | Low | High |

| Industrial MEM Route | 80–85% | High | High | Excellent |

Critical Insights :

- Suzuki-Miyaura : Preferred for small-scale pharmaceutical applications due to precision.

- Industrial MEM Route : Optimal for ton-scale synthesis despite higher reagent costs.

Reaction Mechanism Elucidation

Palladium-Catalyzed Coupling

The oxidative addition of 2-nitroiodobenzene to Pd(0) generates a Pd(II) intermediate, which undergoes transmetallation with the pyridine boronic acid. Reductive elimination releases the coupled product and regenerates the catalyst.

Nitro-Directed Bromination

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(2-nitrophenyl)pyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.

Oxidation Reactions: The compound can undergo oxidation reactions, although specific examples are less common.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.

Reduction Reactions: Reducing agents such as hydrogen gas, palladium on carbon (Pd/C), or other metal catalysts are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

Substitution Reactions: Products include derivatives where the bromine atom is replaced by the nucleophile.

Reduction Reactions: The major product is 3-Bromo-5-(2-aminophenyl)pyridine.

Oxidation Reactions: Specific products depend on the nature of the oxidizing agent and reaction conditions.

Scientific Research Applications

3-Bromo-5-(2-nitrophenyl)pyridine has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of biologically active compounds.

Material Science: It can be used in the preparation of materials with specific electronic or optical properties.

Biological Research: The compound may be used in studies involving enzyme inhibition or as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(2-nitrophenyl)pyridine depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors. The bromine and nitrophenyl groups can influence the binding affinity and specificity of the compound towards its target. The exact pathways involved would depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following pyridine derivatives share structural similarities with 3-bromo-5-(2-nitrophenyl)pyridine, differing primarily in substituent groups:

Key Observations:

- Electron-Withdrawing vs. Donating Groups : The nitro group in 3-bromo-5-(2-nitrophenyl)pyridine is strongly electron-withdrawing, enhancing electrophilic aromatic substitution reactivity compared to electron-donating groups like methoxy (e.g., dimethoxymethyl in ).

- Boronates : The boronate ester in facilitates Suzuki-Miyaura cross-coupling, a critical reaction in drug discovery.

- Fluorine Substituents : Fluorine in and improves metabolic stability and bioavailability in pharmaceuticals.

Physicochemical and Reactivity Comparison

- Boiling Points : Derivatives with bulky substituents (e.g., tetrahydropyran-oxy ) exhibit higher boiling points compared to simpler analogs.

- Density : The dimethoxymethyl derivative has a density of 1.442 g/mL, reflecting increased molecular packing due to the methoxy groups.

- Reactivity : Nitro groups (as in the target compound) promote nucleophilic aromatic substitution, whereas boronate esters and silyl acetylenes are tailored for cross-coupling reactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Bromo-5-(2-nitrophenyl)pyridine, and how can purity be ensured?

- Answer : A multi-step approach is recommended:

Suzuki-Miyaura Coupling : React 3-bromo-5-halopyridine with 2-nitrophenylboronic acid under Pd catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol/water) at 80–100°C .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor via TLC and HPLC .

Key Challenges : Nitro group stability under reaction conditions; competing side reactions (e.g., debromination).

Q. What spectroscopic techniques are critical for characterizing 3-Bromo-5-(2-nitrophenyl)pyridine?

- Answer :

- ¹H/¹³C NMR : Identify aromatic proton environments (e.g., bromine-induced deshielding at C3, nitro group splitting patterns) .

- FT-IR : Confirm nitro group presence (asymmetric stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns from bromine .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved for this compound?

- Answer : Contradictions often arise from:

- Dynamic Effects : Rotamers or hindered rotation of the 2-nitrophenyl group may cause peak broadening. Variable-temperature NMR (e.g., 25–60°C in DMSO-d₆) can clarify .

- Crystallographic Validation : Single-crystal XRD (as used for analogous bromopyridines) provides definitive structural confirmation, resolving ambiguities in NMR assignments .

Q. What computational methods are suitable for predicting the electronic properties of 3-Bromo-5-(2-nitrophenyl)pyridine?

- Answer :

- DFT Calculations : Use B3LYP/6-311G(d,p) to model HOMO-LUMO gaps, electrostatic potential surfaces, and hyperpolarizability (for nonlinear optical studies) .

- TD-DFT : Predict UV-Vis absorption spectra; compare with experimental data to assess solvent effects .

Note : Include solvent models (e.g., PCM for ethanol) to improve accuracy .

Q. How does the nitro group influence the reactivity of 3-Bromo-5-(2-nitrophenyl)pyridine in cross-coupling reactions?

- Answer :

- Electron-Withdrawing Effects : The nitro group deactivates the pyridine ring, reducing reactivity in Buchwald-Hartwig aminations. Use stronger bases (e.g., Cs₂CO₃) and elevated temperatures .

- Competing Pathways : Nitro groups may participate in unintended reductions (e.g., catalytic hydrogenation side reactions). Consider protecting groups for the nitro moiety during functionalization .

Q. What strategies enhance the compound’s utility in materials science (e.g., nonlinear optics)?

- Answer :

- Derivatization : Introduce electron-donating substituents (e.g., -OMe at the pyridine C2 position) to modulate charge transfer interactions .

- Co-crystallization : Form salts with strong acids (e.g., triflic acid) to enhance polar packing in crystals, improving second-harmonic generation (SHG) efficiency .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.